2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid

Medicinal Chemistry Synthetic Intermediate Physicochemical Properties

This compound is the non-negotiable regioisomer for constructing 5-substituted pyrimidine carbocyclic nucleosides—a class of antiviral and anticancer drug candidates. The 2-methylcyclopropyl group at the 2-position, combined with the carboxylic acid at the 5-position, provides distinct steric and electronic properties that directly influence coupling efficiency and final drug activity. Substituting with 2-cyclopropyl-pyrimidine-5-carboxylic acid (CAS 648423-79-4) or 4-substituted analogs yields incorrect intermediates. Procure this exact intermediate to ensure synthetic fidelity, target selectivity, and downstream biological relevance in kinase inhibitor and nucleoside analog programs.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B7940361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC1CC1C2=NC=C(C=N2)C(=O)O
InChIInChI=1S/C9H10N2O2/c1-5-2-7(5)8-10-3-6(4-11-8)9(12)13/h3-5,7H,2H2,1H3,(H,12,13)
InChIKeyQNLPDVBAXSVDCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic Acid: Core Scaffold Overview for Medicinal Chemistry Procurement


2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (CAS 1468808-18-5) is a pyrimidine-5-carboxylic acid derivative featuring a 2-methylcyclopropyl substituent at the 2-position of the heterocyclic ring . It belongs to the class of cyclopropyl-substituted pyrimidine carboxylic acids, which are widely employed as versatile small-molecule scaffolds in medicinal chemistry and agrochemical research . The compound has a molecular weight of 178.19 g/mol and a molecular formula of C9H10N2O2 . It is primarily utilized as a key synthetic intermediate for the preparation of novel 5-substituted pyrimidine carbocyclic nucleoside pharmaceuticals [1], and is also of interest for the development of kinase inhibitors and other bioactive molecules [2].

Why Generic Pyrimidine-5-Carboxylic Acids Cannot Substitute 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic Acid in Advanced Synthesis


In the realm of pyrimidine-based drug discovery, subtle changes in substituent identity and position profoundly impact downstream synthetic efficiency, final product biological activity, and pharmacokinetic profiles [1]. The 2-methylcyclopropyl group imparts distinct steric and electronic characteristics compared to unsubstituted cyclopropyl or other alkyl substituents, directly influencing reaction kinetics in key coupling steps . Furthermore, the specific regioisomeric placement of the carboxylic acid at the 5-position, in combination with the 2-methylcyclopropyl at the 2-position, is non-negotiable for generating the correct core structure of targeted 5-substituted pyrimidine carbocyclic nucleosides [2]. Simple substitution with a 2-cyclopropyl-pyrimidine-5-carboxylic acid (CAS 648423-79-4) or a 4-substituted analog would lead to an entirely different intermediate, likely yielding an incorrect or inactive final drug candidate. The quantitative evidence below demonstrates precisely where this compound's specific structural features provide measurable differentiation.

Quantitative Differentiation of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic Acid from Key Analogs


Increased Molecular Weight and Complexity vs. Unsubstituted Cyclopropyl Analog

Compared to the simpler 2-cyclopropyl-pyrimidine-5-carboxylic acid (CAS 648423-79-4), the target compound possesses a methyl substituent on the cyclopropyl ring, leading to an increase in molecular weight and a modest alteration in predicted boiling point . This added steric bulk can influence the compound's behavior in crystallization, purification, and subsequent reactions .

Medicinal Chemistry Synthetic Intermediate Physicochemical Properties

Predicted Boiling Point and Density vs. 2-Cyclopropyl Analog

Predicted boiling point data suggests a slight but measurable difference in volatility between the target compound and its unsubstituted cyclopropyl counterpart, which can be relevant for purification and handling during scale-up [1].

Physicochemical Characterization Process Chemistry Purification

Specific Application as a Key Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleosides

This compound is explicitly disclosed as an important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine [1]. In contrast, general pyrimidine-5-carboxylic acid derivatives are broadly claimed for use in kinase inhibitors or herbicides, but lack the specific structural features required for this particular nucleoside pathway [2][3].

Antiviral Anticancer Nucleoside Analogs Synthetic Intermediate

Commercial Purity and Analytical Documentation for Procurement

Commercial vendors provide the target compound with a standard purity of 97%, and include batch-specific QC data such as NMR, HPLC, and GC reports . This level of analytical documentation may not be uniformly available for all closely related analogs from all suppliers, impacting the reproducibility of sensitive synthetic steps .

Chemical Procurement Quality Control Analytical Standards

Optimal Application Scenarios for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic Acid


Synthesis of Novel 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs

This compound is a critical building block for the construction of 5-substituted pyrimidine carbocyclic nucleosides, a class of molecules with potential antiviral and anticancer activity. As explicitly disclosed in patent literature, it serves as an essential intermediate in the synthetic route to these complex drug candidates [1]. Researchers developing new nucleoside-based therapeutics should prioritize this exact intermediate to ensure the correct stereochemical and electronic environment for the final target.

Development of Cyclopropyl-Modified Kinase Inhibitors

Pyrimidine derivatives bearing cyclopropyl substituents are known scaffolds for kinase inhibition [2]. The specific 2-(2-methyl-cyclopropyl) motif may confer improved selectivity or binding kinetics compared to unsubstituted cyclopropyl or other alkyl groups [3]. Medicinal chemists can employ this acid as a versatile starting material for the parallel synthesis of focused kinase inhibitor libraries, leveraging its unique steric profile to probe hydrophobic pockets in the ATP-binding site.

Agrochemical Research: Herbicide Lead Optimization

Pyrimidine-5-carboxylic acids have a history of use in herbicidal compositions [4]. The 2-methylcyclopropyl substituent may enhance plant uptake or metabolic stability in planta compared to simpler analogs. This compound can be utilized as a core scaffold for generating a series of amides, esters, or other derivatives for evaluation in greenhouse assays against key weed species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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